![molecular formula C13H18N2 B1444327 7-苄基-4,7-二氮杂螺[2.5]辛烷 CAS No. 1222106-45-7](/img/structure/B1444327.png)
7-苄基-4,7-二氮杂螺[2.5]辛烷
描述
7-Benzyl-4,7-diazaspiro[2.5]octane is a chemical compound with the molecular formula C13H18N2 and a molecular weight of 202.3 . It is a useful research chemical .
Synthesis Analysis
The synthesis of 7-Benzyl-4,7-diazaspiro[2.5]octane involves several steps including substitution, addition of a protective group, esterification, re-substitution, and deprotection . The final step of the synthetic route is a cyclization reaction . This method avoids the use of boron trifluoride diethyl etherate adduct, which is flammable, explosive, and has corrosive toxicity .Molecular Structure Analysis
The molecular structure of 7-Benzyl-4,7-diazaspiro[2.5]octane is represented by the SMILES notation:C1=CC=C (CN2CCNC3 (CC3)C2)C=C1 . Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 7-Benzyl-4,7-diazaspiro[2.5]octane include substitution, addition of a protective group, esterification, re-substitution, and deprotection .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Benzyl-4,7-diazaspiro[2.5]octane include a molecular weight of 202.3 and a molecular formula of C13H18N2 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .科学研究应用
医药学:药代动力学调节
7-苄基-4,7-二氮杂螺[2.5]辛烷因其药代动力学特性而受到研究。它表现出高胃肠道吸收,且不是血脑屏障(BBB)的通透物。 它作为 P-糖蛋白的底物,影响药物的分布和排泄 .
材料科学:杂环化合物的合成
在材料科学中,该化合物用于合成杂环化合物。 这些化合物在创造具有特定机械、电气或光学性能的新材料方面具有应用 .
环境科学:生态友好型合成
该化合物的合成方法正在开发中,以实现更环保,具有更高产量和更安全的过程,适合大规模生产。 这对化学制造业的可持续实践至关重要 .
分析化学:色谱法和光谱法
7-苄基-4,7-二氮杂螺[2.5]辛烷用于分析化学中色谱分析和质谱法的校准。 其明确的结构和特性使其成为各种分析技术的合适标准 .
药理学:药物开发
它在药物开发中用作化学中间体,特别是在合成具有潜在治疗效果的化合物,例如抗癌药物 .
生物化学:酶抑制研究
该化合物用于生物化学中的酶抑制研究。 其结构使其能够与特定酶相互作用,使其成为了解酶机制和设计抑制剂的宝贵工具 .
农业:化学中间体
虽然在农业中的直接应用尚未广泛记录,但它作为化学中间体的作用可以导致开发旨在增强作物保护和生长的新型农药 .
纳米技术:分子前体
在纳米技术中,7-苄基-4,7-二氮杂螺[2.5]辛烷可以作为合成纳米材料的分子前体。 其反应位点允许创建具有潜在电子和材料工程应用的复杂纳米结构 .
安全和危害
The safety and hazards associated with 7-Benzyl-4,7-diazaspiro[2.5]octane include the GHS07 warning symbol. The hazard statements include H302, H315, H319, H332, and H335 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
生化分析
Biochemical Properties
7-Benzyl-4,7-diazaspiro[2.5]octane plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions involves the binding of 7-Benzyl-4,7-diazaspiro[2.5]octane to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with transport proteins such as P-glycoprotein, influencing the transport and distribution of other molecules within cells .
Cellular Effects
The effects of 7-Benzyl-4,7-diazaspiro[2.5]octane on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, 7-Benzyl-4,7-diazaspiro[2.5]octane can modulate downstream signaling events, affecting gene expression and cellular metabolism . Furthermore, this compound has been observed to impact cell proliferation and apoptosis, indicating its potential role in regulating cell growth and death .
Molecular Mechanism
At the molecular level, 7-Benzyl-4,7-diazaspiro[2.5]octane exerts its effects through several mechanisms. One key mechanism involves the inhibition of specific enzymes, such as cytochrome P450, by binding to their active sites . This binding can lead to changes in enzyme activity, affecting the metabolism of various substrates. Additionally, 7-Benzyl-4,7-diazaspiro[2.5]octane may interact with DNA and RNA, influencing gene expression and protein synthesis . These interactions highlight the compound’s ability to modulate biochemical pathways at multiple levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Benzyl-4,7-diazaspiro[2.5]octane have been studied over different time periods. The compound has shown stability under inert conditions, such as storage under nitrogen or argon at 2–8°C . Over time, its effects on cellular function can vary, with prolonged exposure potentially leading to changes in cell viability and function. In vitro studies have demonstrated that 7-Benzyl-4,7-diazaspiro[2.5]octane can induce both short-term and long-term effects on cellular processes, depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of 7-Benzyl-4,7-diazaspiro[2.5]octane in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or modulation of signaling pathways . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and organ function . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
7-Benzyl-4,7-diazaspiro[2.5]octane is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes play a crucial role in the oxidation and reduction of substrates, facilitating the metabolism of the compound. Additionally, 7-Benzyl-4,7-diazaspiro[2.5]octane may influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of 7-Benzyl-4,7-diazaspiro[2.5]octane within cells and tissues are mediated by specific transporters and binding proteins. P-glycoprotein, a well-known transporter, has been implicated in the transport of this compound across cellular membranes . This interaction can affect the localization and accumulation of 7-Benzyl-4,7-diazaspiro[2.5]octane within different cellular compartments, influencing its overall bioavailability and activity.
Subcellular Localization
The subcellular localization of 7-Benzyl-4,7-diazaspiro[2.5]octane is influenced by various factors, including targeting signals and post-translational modifications. This compound has been observed to localize within specific organelles, such as the endoplasmic reticulum and mitochondria . These localizations can impact its activity and function, as the compound may interact with organelle-specific enzymes and proteins, further modulating cellular processes.
属性
IUPAC Name |
7-benzyl-4,7-diazaspiro[2.5]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-12(5-3-1)10-15-9-8-14-13(11-15)6-7-13/h1-5,14H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINDIUOJBNUZMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CCN2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone](/img/structure/B1444244.png)



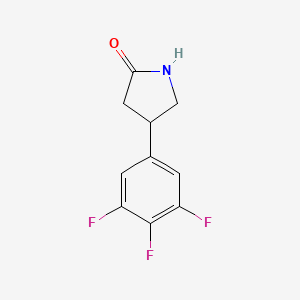

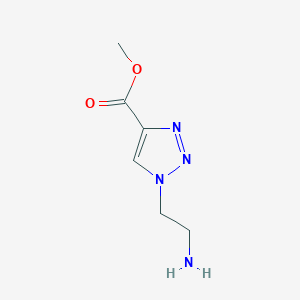
![5-Bromo-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1444256.png)
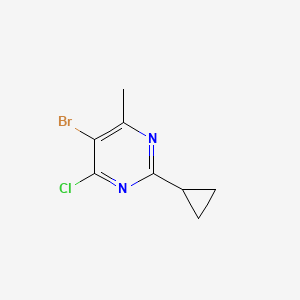
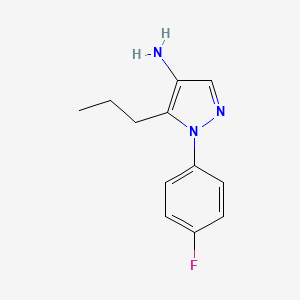
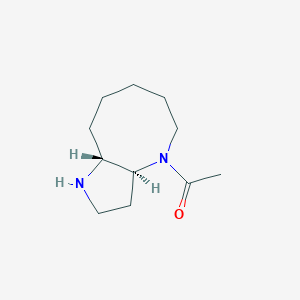
![3-[(6-chloropyridin-3-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide](/img/structure/B1444262.png)

![2-(2-Bromo-ethyl)-imidazo[1,2-a]pyridine](/img/structure/B1444266.png)
